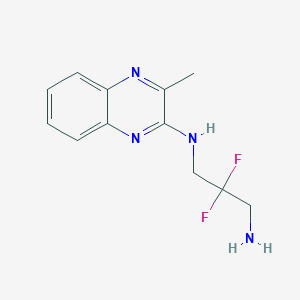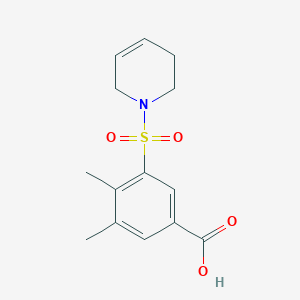
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a heterocyclic compound that belongs to the pyridine family and has a molecular weight of 224.27 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is not fully understood. However, it is believed to act by chelating metal ions and preventing them from participating in redox reactions. This property makes 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid useful for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is also stable under a variety of conditions, making it useful for a wide range of experiments. However, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has some limitations. It can be toxic at high concentrations and may interfere with the activity of certain enzymes.
Direcciones Futuras
There are several future directions for the study of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. One potential application is in the development of new anticancer drugs. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential application is in the study of metal ions in biological systems. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to be a useful fluorescent probe for the detection of metal ions, and further research may lead to the development of new methods for studying metal ions in living organisms.
Métodos De Síntesis
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 3,6-dihydropyridine-1(2H)-one with ethyl 2-bromo-4-oxo-4-phenylbutanoate, followed by hydrolysis and decarboxylation. The resulting product is then treated with potassium hydroxide to obtain 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. The purity of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBVXHNIAFGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)